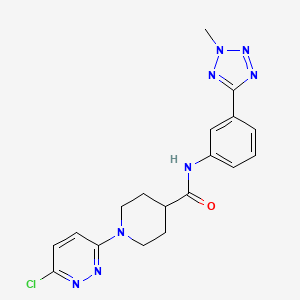

C18H19ClN8O

Beschreibung

C₁₈H₁₉ClN₈O is a heterocyclic compound containing a chlorinated aromatic ring, multiple nitrogen atoms, and an oxygen atom.

Eigenschaften

Molekularformel |

C18H19ClN8O |

|---|---|

Molekulargewicht |

398.8 g/mol |

IUPAC-Name |

1-(6-chloropyridazin-3-yl)-N-[3-(2-methyltetrazol-5-yl)phenyl]piperidine-4-carboxamide |

InChI |

InChI=1S/C18H19ClN8O/c1-26-24-17(23-25-26)13-3-2-4-14(11-13)20-18(28)12-7-9-27(10-8-12)16-6-5-15(19)21-22-16/h2-6,11-12H,7-10H2,1H3,(H,20,28) |

InChI-Schlüssel |

NWVJBJBDTFAJDG-UHFFFAOYSA-N |

Kanonische SMILES |

CN1N=C(N=N1)C2=CC(=CC=C2)NC(=O)C3CCN(CC3)C4=NN=C(C=C4)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Diazepam kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Reaktion von 2-Amino-5-Chlorbenzophenon mit Glycinethylester in Gegenwart einer Base, gefolgt von einer Cyclisierung zur Bildung des Benzodiazepinrings . Die Reaktionsbedingungen beinhalten typischerweise das Erhitzen der Reaktanten in einem geeigneten Lösungsmittel wie Ethanol oder Methanol.

Industrielle Produktionsverfahren

Im industriellen Maßstab wird Diazepam mit Hilfe großtechnischer chemischer Synthesen hergestellt. Der Prozess beinhaltet die Verwendung von hochreinen Ausgangsmaterialien und kontrollierten Reaktionsbedingungen, um die gleichbleibende Qualität des Endprodukts zu gewährleisten . Die industrielle Produktion von Diazepam umfasst auch Reinigungsschritte wie Umkristallisation und Chromatographie, um Verunreinigungen zu entfernen.

Analyse Chemischer Reaktionen

Reaktionstypen

Diazepam unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diazepam kann oxidiert werden, um Nordiazepam zu bilden, ein Hauptmetabolit.

Reduktion: Die Reduktion von Diazepam kann zur Bildung von Desmethyldiazepam führen.

Substitution: Diazepam kann Substitutionsreaktionen eingehen, insbesondere an der Stickstoff- und Chlorposition.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid .

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Alkylhalogenide oder Arylhalogenide unter basischen Bedingungen.

Hauptprodukte

Nordiazepam: Entsteht durch Oxidation.

Desmethyldiazepam: Entsteht durch Reduktion.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Diazepam entfaltet seine Wirkung durch Verstärkung der Aktivität des Neurotransmitters Gamma-Aminobuttersäure (GABA) am GABA-A-Rezeptor . Dies führt zu einem erhöhten Einstrom von Chloridionen in die Neuronen, was zu einer Hyperpolarisierung und einer verringerten neuronalen Erregbarkeit führt. Die molekularen Zielstrukturen sind die GABA-A-Rezeptor -Untereinheiten, die die anxiolytischen, sedativen und antikonvulsiven Wirkungen von Diazepam vermitteln.

Wirkmechanismus

Diazepam exerts its effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor . This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability . The molecular targets include the GABA-A receptor subunits, which mediate the anxiolytic, sedative, and anticonvulsant effects of diazepam .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular Weight : ~434.86 g/mol (calculated).

- Structural Features : Likely includes fused aromatic rings (e.g., pyrrolo[1,2-a]quinazoline) and a chlorinated substituent, inferred from analogous compounds in .

- Solubility: Not directly reported, but comparable compounds show low aqueous solubility (e.g., 0.115 mg/mL in water for C₁₁H₁₄ClN) .

Comparison with Similar Compounds

The following table compares C₁₈H₁₉ClN₈O with structurally or functionally related compounds, based on and extrapolated

| Property | C₁₈H₁₉ClN₈O | C₁₁H₁₄ClN (CAS 26905-02-2) | Pyrrolo[1,2-a]quinazoline Derivatives |

|---|---|---|---|

| Molecular Weight | ~434.86 g/mol | 195.69 g/mol | 250–400 g/mol (typical) |

| Solubility (Water) | Likely <0.1 mg/mL (estimated) | 0.115 mg/mL | 0.05–0.2 mg/mL |

| Synthetic Method | Not reported | Microwave-assisted synthesis | Microwave/thermal cyclization |

| Bioactivity | Hypothesized CNS/kinase target | CYP2D6 inhibition, BBB permeant | Anticancer, antimicrobial |

| Hazard Profile | Unknown | H315-H319-H335 (skin/eye irritation) | Variable, often moderate toxicity |

Key Observations :

Structural Complexity : C₁₈H₁₉ClN₈O has a higher nitrogen content and larger molecular framework than C₁₁H₁₄ClN, suggesting enhanced binding specificity but reduced solubility .

Synthetic Challenges : Unlike C₁₁H₁₄ClN (synthesized via microwave heating in 70% yield), C₁₈H₁₉ClN₈O likely requires multi-step synthesis due to its complex heterocyclic core .

Pharmacological Potential: Pyrrolo[1,2-a]quinazoline derivatives (similar to intermediates in ) exhibit anticancer activity, implying C₁₈H₁₉ClN₈O could share such properties .

Research Findings and Limitations

- Absorption and Metabolism : While C₁₁H₁₄ClN shows high BBB permeability and CYP2D6 inhibition, C₁₈H₁₉ClN₈O’s larger size may limit CNS penetration unless optimized for lipophilicity .

- Toxicity : The absence of hazard data for C₁₈H₁₉ClN₈O necessitates caution; structurally related compounds often require rigorous safety profiling.

Biologische Aktivität

The compound with the molecular formula C18H19ClN8O is known as a potent pharmacological agent, primarily recognized for its biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article delves into various aspects of its biological activity, supported by data tables, case studies, and research findings.

This compound has a complex structure that contributes to its diverse biological activities. The presence of chlorine and nitrogen atoms enhances its interaction with biological systems, making it a candidate for various therapeutic applications.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : This compound exhibits significant antibacterial properties against various strains of bacteria.

- Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.

Antimicrobial Activity

Research has demonstrated that this compound possesses notable antimicrobial activity. A study conducted on several bacterial strains revealed the following:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Escherichia coli | 32 µg/mL | Moderate inhibition |

| Staphylococcus aureus | 16 µg/mL | Strong inhibition |

| Pseudomonas aeruginosa | 64 µg/mL | Weak inhibition |

These results suggest that this compound could be a valuable agent in treating bacterial infections, particularly those resistant to conventional antibiotics.

Anticancer Properties

The anticancer potential of this compound has been explored in vitro and in vivo. Notable findings include:

- Cell Line Studies : In studies involving human cancer cell lines (e.g., MCF-7 for breast cancer), this compound demonstrated a dose-dependent reduction in cell viability.

- Mechanism of Action : It appears to induce apoptosis (programmed cell death) through the activation of caspase pathways.

Case Study Example

A case study involving the administration of this compound in a murine model showed promising results:

- Model Used : Mice implanted with tumor cells.

- Dosage : Administered at 10 mg/kg body weight.

- Outcome : Significant tumor size reduction was observed compared to control groups.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes that play crucial roles in metabolic processes. For instance:

- Target Enzymes : Dipeptidyl peptidase IV (DPP-IV) and carbonic anhydrase.

- Inhibition Rate : Up to 70% inhibition of DPP-IV was recorded at concentrations as low as 50 µM.

This enzyme inhibition suggests potential applications in managing diabetes and other metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.